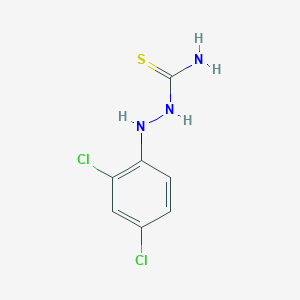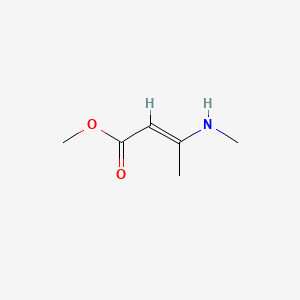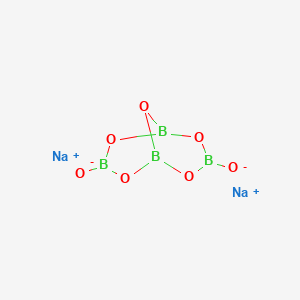
3-ChloroBenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ChloroBenzophenone, also known as (3-chlorophenyl)(phenyl)methanone, is an organic compound with the molecular formula C13H9ClO. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a chlorine atom at the meta position. This compound is widely used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-ChloroBenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of chlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of more efficient and scalable methods. For instance, the condensation of benzene with 3-chlorobenzoyl chloride in the presence of a catalyst at controlled temperatures is a preferred method. This process ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-ChloroBenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form 3-chlorobenzhydrol.
Oxidation Reactions: The compound can be oxidized to form 3-chlorobenzoic acid
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Various substituted benzophenones.
Reduction: 3-Chlorobenzhydrol.
Oxidation: 3-Chlorobenzoic acid.
Applications De Recherche Scientifique
3-ChloroBenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 3-ChloroBenzophenone involves its interaction with various molecular targets. The compound can act as a photosensitizer, absorbing UV radiation and transferring energy to other molecules, leading to photochemical reactions. Additionally, it can interact with enzymes and receptors, modulating their activity and influencing biological pathways .
Comparaison Avec Des Composés Similaires
Benzophenone: The parent compound without the chlorine substitution.
4-ChloroBenzophenone: A similar compound with the chlorine atom at the para position.
2-ChloroBenzophenone: A similar compound with the chlorine atom at the ortho position
Comparison: 3-ChloroBenzophenone is unique due to the position of the chlorine atom, which influences its reactivity and the types of reactions it undergoes. Compared to its ortho and para counterparts, the meta-substitution provides distinct electronic and steric effects, making it suitable for specific synthetic applications .
Propriétés
Numéro CAS |
1076-78-0 |
|---|---|
Formule moléculaire |
C13H9ClO |
Poids moléculaire |
216.66296 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)



![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)





